molecular formula C10H11ClN2O2 B8038947 (E)-3-(5-chloro-3-cyclopropyl-1-methylpyrazol-4-yl)prop-2-enoic acid

(E)-3-(5-chloro-3-cyclopropyl-1-methylpyrazol-4-yl)prop-2-enoic acid

Cat. No.: B8038947
M. Wt: 226.66 g/mol
InChI Key: YPMIBFVRUDNVQZ-SNAWJCMRSA-N
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Description

(E)-3-(5-chloro-3-cyclopropyl-1-methylpyrazol-4-yl)prop-2-enoic acid is a synthetic organic compound characterized by its unique chemical structure. This compound features a pyrazole ring substituted with a chlorine atom, a cyclopropyl group, and a methyl group, along with a propenoic acid moiety. The (E)-configuration indicates the geometric isomerism around the double bond in the propenoic acid group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(5-chloro-3-cyclopropyl-1-methylpyrazol-4-yl)prop-2-enoic acid typically involves multi-step organic reactions. One common approach starts with the preparation of the pyrazole ring, followed by the introduction of the chlorine, cyclopropyl, and methyl substituents. The final step involves the formation of the propenoic acid moiety through a Wittig reaction or a similar olefination process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperatures, and specific catalysts to facilitate each step of the synthesis. The process may also involve purification techniques such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

(E)-3-(5-chloro-3-cyclopropyl-1-methylpyrazol-4-yl)prop-2-enoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the double bond in the propenoic acid moiety to a single bond, forming saturated derivatives.

    Substitution: The chlorine atom on the pyrazole ring can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst (Pd/C) are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium azide (NaN₃) or sodium thiolate (NaSR).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce saturated derivatives of the original compound.

Scientific Research Applications

(E)-3-(5-chloro-3-cyclopropyl-1-methylpyrazol-4-yl)prop-2-enoic acid has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (E)-3-(5-chloro-3-cyclopropyl-1-methylpyrazol-4-yl)prop-2-enoic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific biological context and the intended application of the compound.

Comparison with Similar Compounds

Similar Compounds

    (E)-3-(5-chloro-3-methylpyrazol-4-yl)prop-2-enoic acid: Lacks the cyclopropyl group, which may affect its chemical reactivity and biological activity.

    (E)-3-(5-chloro-3-cyclopropylpyrazol-4-yl)prop-2-enoic acid: Lacks the methyl group, potentially altering its properties.

    (E)-3-(5-chloro-1-methylpyrazol-4-yl)prop-2-enoic acid: Lacks the cyclopropyl group, which may influence its overall behavior.

Uniqueness

(E)-3-(5-chloro-3-cyclopropyl-1-methylpyrazol-4-yl)prop-2-enoic acid is unique due to the presence of both the cyclopropyl and methyl groups on the pyrazole ring. These substituents can significantly impact the compound’s chemical reactivity, stability, and biological activity, distinguishing it from other similar compounds.

Properties

IUPAC Name

(E)-3-(5-chloro-3-cyclopropyl-1-methylpyrazol-4-yl)prop-2-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClN2O2/c1-13-10(11)7(4-5-8(14)15)9(12-13)6-2-3-6/h4-6H,2-3H2,1H3,(H,14,15)/b5-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPMIBFVRUDNVQZ-SNAWJCMRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C(=N1)C2CC2)C=CC(=O)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C(=C(C(=N1)C2CC2)/C=C/C(=O)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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